molecular formula C7H14ClF2N B2574750 4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride CAS No. 2416229-43-9

4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride

Cat. No.: B2574750
CAS No.: 2416229-43-9
M. Wt: 185.64
InChI Key: NYMLRTUGNZJNPQ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride typically involves the introduction of the difluoromethyl group into the pyrrolidine ring. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the pyrrolidine ring. This process often employs metal-based catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient transfer of the difluoromethyl group while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrrolidines and related fluorinated compounds. Examples include:

Uniqueness

4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride is unique due to its specific structural features and the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-(difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c1-7(2)3-5(4-10-7)6(8)9;/h5-6,10H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIMHWMKFSOQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)C(F)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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